molecular formula C9H13NO5 B082364 Boc-OSu CAS No. 13139-12-3

Boc-OSu

Cat. No.: B082364
CAS No.: 13139-12-3
M. Wt: 215.2 g/mol
InChI Key: VTGFSVGZCYYHLO-UHFFFAOYSA-N
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Description

Boc-OSu is a chemical compound with the molecular formula C9H13NO5. It is commonly used in organic synthesis as a reagent for the protection of amine groups. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Mechanism of Action

Target of Action

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound used in organic synthesis. It is primarily used as a reagent in the laboratory setting for the synthesis of other compounds .

Mode of Action

As a reagent, the mode of action of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate depends on the specific chemical reaction it is involved in. It can participate in various types of reactions, including condensation, substitution, and elimination reactions, among others .

Biochemical Pathways

It can be used to synthesize other compounds that may be involved in biochemical pathways .

Result of Action

The result of the action of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is the formation of new chemical compounds. The specific products depend on the reactants and conditions of the reaction .

Biochemical Analysis

Biochemical Properties

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with proteases and esterases, leading to the cleavage of ester bonds. This interaction is crucial in the synthesis of peptides and other complex molecules. The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the target biomolecule .

Cellular Effects

The effects of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue. This inhibition can result in the accumulation of substrate proteins, affecting cellular processes such as protein degradation and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term exposure to Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects are often observed, where a specific dosage range leads to significant changes in biological activity .

Metabolic Pathways

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, leading to the formation of intermediate metabolites. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-OSu can be synthesized through the reaction of tert-butyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-OSu primarily undergoes substitution reactions, particularly nucleophilic substitution. It reacts with amines to form carbamate derivatives, which are useful intermediates in organic synthesis .

Common Reagents and Conditions

    Reagents: Amines, bases (e.g., triethylamine), solvents (e.g., dichloromethane)

    Conditions: Low temperatures, inert atmosphere to prevent oxidation

Major Products

The major products formed from reactions involving tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate are carbamate derivatives. These derivatives are often used as protecting groups for amines in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-OSu is unique due to its high stability and reactivity, making it an efficient reagent for the protection of amine groups. Its ability to form stable carbamate derivatives under mild conditions sets it apart from other protecting reagents .

Properties

IUPAC Name

tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGFSVGZCYYHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065361
Record name 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-12-3
Record name Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl succinimido carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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